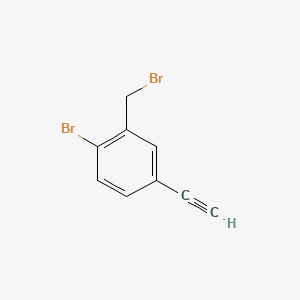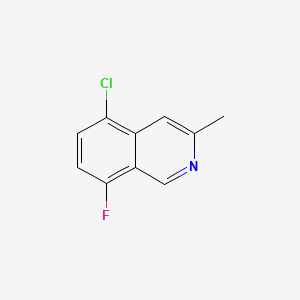
2-Bromo-7,8-dihydroquinolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7,8-dihydroquinolin-5(6H)-one is a brominated derivative of dihydroquinolinone. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7,8-dihydroquinolin-5(6H)-one typically involves the bromination of 7,8-dihydroquinolin-5(6H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds would likely involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while substitution could produce various substituted quinolinones.
Wissenschaftliche Forschungsanwendungen
2-Bromo-7,8-dihydroquinolin-5(6H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Use in the production of pharmaceuticals or other chemical products.
Wirkmechanismus
The mechanism of action for 2-Bromo-7,8-dihydroquinolin-5(6H)-one would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8-Dihydroquinolin-5(6H)-one: The non-brominated parent compound.
2-Chloro-7,8-dihydroquinolin-5(6H)-one: A chlorinated analogue.
2-Fluoro-7,8-dihydroquinolin-5(6H)-one: A fluorinated analogue.
Uniqueness
2-Bromo-7,8-dihydroquinolin-5(6H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives.
Eigenschaften
Molekularformel |
C9H8BrNO |
|---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
2-bromo-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C9H8BrNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2 |
InChI-Schlüssel |
SBPJGAGLPURPRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=N2)Br)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)



![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)






![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)
